This compound is classified as an isoquinoline derivative and is associated with various biological activities. It is particularly noted for its potential applications in medicinal chemistry and organic synthesis .
The synthesis of 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol typically involves several key steps:
The reaction conditions are crucial for successful synthesis:
The molecular structure of 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol can be described as follows:
The compound has a molecular weight of approximately 273.29 g/mol. Its three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to understand its spatial arrangement and interactions with biological targets .
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol participates in various chemical reactions:
Typical reagents include:
The products from these reactions depend on specific reagents used; for example:
The mechanism of action for 5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol involves interactions with various molecular targets within biological systems:
This compound typically appears as a solid at room temperature with specific melting and boiling points that can be determined experimentally.
Key chemical properties include:
5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol has several significant applications:
The compound "5,6,7,8-Tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-8-ol" represents a complex tetrahydroisoquinoline derivative. Systematic analysis reveals nuanced nomenclature variations across sources:
Table 1: Nomenclature and Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅NO₄ | [3] [4] |
| Canonical SMILES | CN1CC(C2=CC3=C(C(=C2C1)OC)OCO3)O | [4] |
| InChI Key | YOJQZPVUNUQTDF-UHFFFAOYSA-N | [5] |
| Molecular Weight | 237.25 g/mol | [4] |
The core structure comprises a tetrahydroisoquinoline system (positions 5-8 saturated) with a methyl group at N⁶, a methoxy at C⁴, and a hydroxyl at C⁸ (or C⁵). The [1,3]dioxolo[4,5-g] fusion indicates a methylenedioxy bridge spanning C⁷ and C⁸ of the isoquinoline, forming a 5-membered cyclic ether [3] [5]. Stereochemistry remains unspecified in most sources, suggesting the compound is typically handled as a racemate or mixture of stereoisomers.
Positional isomerism and substituent effects critically define this compound’s chemical behavior relative to other isoquinolines:
Though explicit crystallographic data for this compound is absent in the search results, inferences about its conformation derive from its tetrahydroisoquinoline core and related structures:
Synthetic Approaches and Chemical Properties
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: